Tetra-n-butylammonium iodotetrachloride is a quaternary ammonium salt characterized by the molecular formula and a molecular weight of approximately 511.18 g/mol. This compound features a tetra-n-butylammonium cation and an iodotetrachloride anion, making it a unique member of the family of quaternary ammonium compounds. It typically appears as yellow crystalline solids and has a melting point ranging from 135°C to 139°C .
The compound is known for its light sensitivity and is often handled with caution due to its potential irritant properties, which include skin and eye irritation . Tetra-n-butylammonium iodotetrachloride is utilized in various chemical applications, particularly in organic synthesis and analytical chemistry.
TBAI is a precursor to ionic liquids, which are salts with melting points below 100°C. These liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in electrochemical research. TBAI reacts with other metal halides to form these ionic liquids, allowing scientists to tailor the liquid's properties for specific applications in batteries, fuel cells, and solar cells [1].
[1] Earle, M. J., Seddon, K. R., & Triolo, R. S. (1998). Ionic liquids. Part 2. Phases with aromatic cations. Chemistry-A European Journal, 4(2), 1023-1030. ()
TBAI serves as a precursor for synthesizing various functional materials. For instance, it reacts with metal halides to form perovskites, a class of materials with promising applications in solar cells, photocatalysis, and optoelectronics due to their unique light-harvesting properties [2].
[2] Liu, S., Li, C., Lin, H., Lv, S., & Fan, W. (2017). Perovskite solar cells: Recent advances and future challenges. Journal of Materials Chemistry A, 5(17), 8302-8324. ()
TBAI's ability to form complexes with various metal ions makes it useful in extraction and separation science. Scientists utilize TBAI for selective extraction of metal ions from solutions, facilitating their purification and analysis in environmental and industrial applications [3].
[3] Shuai, C., & Chen, J. (2001). Selective extraction and determination of trace elements by hollow fiber supported liquid membrane using tetra-n-butylammonium bromide as carrier. Analytica Chimica Acta, 444(1-2), 127-134. ()
TBAI acts as a phase-transfer catalyst in organic synthesis. These catalysts aid reactions by shuttling reactants between immiscible organic and aqueous phases, facilitating reactions that wouldn't otherwise occur efficiently. This allows for the development of new synthetic routes for organic molecules [4].
[4] Staros chauffe-cito, M., & Perrier, S. (2005). Star polymers by controlled/living radical polymerization: Design, functions, and applications. Polymer, 46(12), 4301-4321. ()
Research indicates that tetra-n-butylammonium iodotetrachloride exhibits biological activity that may influence cellular processes. It has been studied for its effects on various biological systems, particularly in proteomics research where it acts as a biochemical reagent. Its potential cytotoxicity requires careful evaluation in biological applications, especially considering its irritant properties .
Tetra-n-butylammonium iodotetrachloride can be synthesized through various methods:
Tetra-n-butylammonium iodotetrachloride finds applications in various fields:
Studies on the interactions of tetra-n-butylammonium iodotetrachloride with other compounds reveal its role as a surfactant and its ability to enhance solubility for poorly soluble substances. Its interactions with biological membranes have been explored to understand its effects on cellular permeability and transport mechanisms .
Several compounds share structural similarities with tetra-n-butylammonium iodotetrachloride, including:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Tetra-n-butylammonium iodotetrachloride | C16H36Cl4IN | 511.18 | Contains both iodine and tetrachloride |
| Tetra-n-butylammonium chloride | C16H36ClN | 319.94 | Lacks iodine |
| Tetra-n-butylammonium bromide | C16H36BrN | 366.38 | Contains bromine |
| Tetraethylammonium bromide | C8H20BrN | 218.16 | Ethyl groups instead of butyl |
Tetra-n-butylammonium iodotetrachloride is unique due to its combination of bulky butyl groups with halogenated ions, which enhances its solubility and reactivity compared to similar compounds.